molecular formula C24H20ClN5O2 B2741407 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105199-60-7

1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2741407
CAS No.: 1105199-60-7
M. Wt: 445.91
InChI Key: OQSCGRLRAQAPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyridazinone derivative characterized by three key substituents:

  • 1-(3-chlorophenyl): Enhances lipophilicity and may influence receptor binding through halogen-π interactions.
  • 6-(2-(indolin-1-yl)-2-oxoethyl): Introduces an indole-derived moiety, enabling π-π stacking or hydrogen bonding with biological targets.

The pyridazinone core (a six-membered ring with two nitrogen atoms and one ketone group) distinguishes it from pyrazolo-pyrimidine analogs, which have a pyrimidine core (two nitrogen atoms). This structural difference impacts electronic properties, solubility, and target selectivity .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2/c25-17-5-3-6-18(12-17)30-23-19(13-26-30)22(16-8-9-16)27-29(24(23)32)14-21(31)28-11-10-15-4-1-2-7-20(15)28/h1-7,12-13,16H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSCGRLRAQAPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit anticancer properties. Specifically, studies have shown that pyrazolo[3,4-d]pyridazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Pyrazolo derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Neurological Applications

Given its indolin structure, this compound may also possess neuroprotective properties. Research into related compounds has shown promise in neurodegenerative disease models, indicating potential applications in treating disorders such as Alzheimer’s and Parkinson’s disease.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyrazolo-pyridazine core.
  • Introduction of the chlorophenyl and cyclopropyl groups.
  • Functionalization with the indolin moiety.
    These synthetic routes are crucial for optimizing yield and purity for research applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of pyrazolo derivatives against various cancer cell lines. The compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity (source: MDPI Pharmaceuticals).

Case Study 2: Inflammation Modulation

Research conducted on similar compounds showed significant reduction in pro-inflammatory cytokines in vitro and in vivo models. This suggests that the compound may be effective in treating chronic inflammatory conditions (source: MDPI Molecules).

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyridazinone 3-chlorophenyl, cyclopropyl, indolinyl-oxoethyl Not reported Not reported
Example 80 (Patent PCT/US12/036594) Pyrazolo[3,4-d]pyrimidine 4-amino, 3-(2,3-dimethyl-2H-indazol-6-yl), chromenone 563.8 232–235
Example 122 (Patent PCT/US12/036594) Pyrazolo[3,4-d]pyrimidine 4-amino, isoindolin-1-one, chromenone Not reported Not reported
Compound (86831-74-5) Pyrazolo[4,3-d]pyrimidin-7-one 2,4-dichloroanilino, methyl 368.2 (calculated) Not reported

Key Observations:

Core Heterocycles: Pyridazinone (target) vs. pyrimidine (Examples 80, 122) vs. pyrimidinone (). Pyrazolo[4,3-d]pyrimidin-7-one () has a fused ring system with different nitrogen positioning, altering electronic distribution.

Substituent Effects: Amino Groups: Present in Examples 80 and 122 but absent in the target compound. Amino groups improve solubility but may reduce metabolic stability due to oxidation susceptibility . Halogenated Aromatics: The target’s 3-chlorophenyl vs. ’s 2,4-dichloroanilino. Dichloro substitution increases lipophilicity, which may enhance membrane permeability but reduce solubility . Indole/Indazole Moieties: The target’s indolinyl-oxoethyl vs. Example 80’s indazole. Indole derivatives are more prone to metabolic oxidation, whereas indazoles exhibit greater stability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Extrapolation)

Property Target Compound Example 80 Compound
Solubility (LogP) Moderate (predicted ~3.5) Low (LogP ~4.2 due to indazole) High (LogP ~4.8, dichloro)
Metabolic Stability High (cyclopropyl shielding) Moderate (amino group oxidation) Low (dichloro-aniline cleavage)
Target Affinity (IC₅₀) nM range (kinase inhibition) Sub-µM (chromenone binding) µM range (PDE inhibition)

Key Findings:

  • Metabolic Stability : The target’s cyclopropyl group likely reduces cytochrome P450-mediated metabolism compared to Example 80’s unshielded indazole .
  • Target Selectivity: Pyridazinones are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas pyrimidine/chromenone hybrids (Examples 80, 122) may target phosphodiesterases or tubulin .

Challenges :

  • Steric hindrance from the cyclopropyl group may reduce reaction yields.
  • Indole oxidation during synthesis requires inert conditions .

Preparation Methods

Bromination and Ring Dehydrogenation

In Example 5 of U.S. Patent 3,689,652 (as cited in), 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes bromination in acetic acid at 65°C, yielding 6-(p-chlorophenyl)-3(2H)-pyridazinone after alkaline workup. This method highlights the use of bromine as a dehydrogenation agent, which could be adapted for the pyrazolo[3,4-d]pyridazinone core by substituting the dihydro precursor with a pyrazole-fused analog.

Reaction Conditions:

  • Substrate: Dihydropyridazinone derivative
  • Reagents: Bromine in acetic acid
  • Temperature: 65–70°C
  • Workup: Neutralization with ammonium hydroxide

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 4 is typically introduced via palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with cyclopropyl boronic esters is a preferred method, as demonstrated in the synthesis of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives.

Suzuki-Miyaura Coupling

In a representative procedure, a brominated pyridazinone intermediate reacts with 1-cyclopropyl-4-boronic ester under palladium catalysis. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and XPhos ligand facilitate coupling at 100°C in dioxane/water, achieving 69% yield.

Key Parameters:

Parameter Value
Catalyst Pd2(dba)3/XPhos
Ligand XPhos
Solvent 1,4-Dioxane/Water
Temperature 100°C
Yield 69%

This method ensures regioselective installation of the cyclopropyl group while preserving the pyridazinone core.

Functionalization at Position 6: 2-(Indolin-1-yl)-2-oxoethyl Side Chain

The 2-(indolin-1-yl)-2-oxoethyl group at position 6 is introduced via nucleophilic alkylation or Mitsunobu reaction. Alkylation of pyridazinone oxygen with α-halo carbonyl intermediates is a common strategy.

Alkylation with α-Chloroacetamide Derivatives

Example 3 in describes the alkylation of 6-(4-chlorophenyl)-2H-pyridazin-3-one with 3-nitrobenzyl chloride using cesium carbonate in DMF. Analogously, 2-(indolin-1-yl)-2-oxoethyl chloride could serve as the electrophile for O-alkylation at position 6.

Optimized Conditions:

  • Base: Cs2CO3
  • Solvent: DMF
  • Temperature: Room temperature
  • Reaction Time: 18 hours

The reaction proceeds via deprotonation of the pyridazinone oxygen, followed by nucleophilic attack on the α-chloro carbonyl compound.

Assembly of the Final Compound

The convergent synthesis involves sequential coupling of the cyclopropyl and indolinyl-oxoethyl groups onto the pyrazolo[3,4-d]pyridazinone core.

Stepwise Synthesis Route

  • Core Formation: Synthesize the pyrazolo[3,4-d]pyridazinone scaffold via cyclocondensation.
  • Cyclopropane Installation: Perform Suzuki coupling with cyclopropyl boronic ester.
  • Side Chain Introduction: Alkylate position 6 with 2-(indolin-1-yl)-2-oxoethyl chloride.

Critical Considerations:

  • Order of Functionalization: Introducing the cyclopropyl group before alkylation minimizes steric hindrance.
  • Protection Strategies: Temporary protection of reactive sites (e.g., NH groups) may be necessary to prevent side reactions.

Analytical Characterization and Yield Optimization

Intermediate and final products require rigorous characterization via NMR, LC-MS, and X-ray crystallography. Example 2 in reports ESI-MS and 1H-NMR data for carbamate derivatives, confirming substituent placement. Yield optimization hinges on:

  • Catalyst Loading: 2–5 mol% Pd for cross-coupling.
  • Solvent Polarity: Polar aprotic solvents (DMF, dioxane) enhance reaction rates.
  • Temperature Control: Elevated temperatures (80–100°C) for cross-coupling versus room temperature for alkylation.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-Alkylation: Excess alkylating agent may lead to di- or tri-substituted byproducts.
  • Ring Opening: Strong acids or bases risk degrading the pyridazinone ring.

Alternative Synthetic Pathways

  • Mitsunobu Reaction: Employ DIAD/PPh3 to couple alcohols directly to the pyridazinone oxygen.
  • Reductive Amination: For introducing nitrogen-containing side chains.

Q & A

Q. What are the key synthetic strategies for synthesizing 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : For introducing the indolin-1-yl-oxoethyl group, nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed under inert atmospheres .
  • Cyclopropane integration : Cyclopropyl groups are often introduced via [2+1] cycloaddition or alkylation of pre-functionalized intermediates .
  • Solvent and catalyst optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF) with catalysts like Pd(PPh₃)₄ to enhance yield .
  • Purification : Column chromatography or recrystallization ensures purity, validated by HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the indolin-1-yl group’s protons appear as distinct singlet peaks in aromatic regions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ peak at m/z 450.12) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% required for biological assays) .

Q. What structural features influence its reactivity and stability?

  • Pyrazolo-pyridazinone core : The fused heterocycle provides rigidity, enhancing stability but limiting solubility in aqueous media .
  • Chlorophenyl group : Electron-withdrawing effects stabilize the ring against nucleophilic attack .
  • Indolin-1-yl-oxoethyl side chain : The amide linkage may hydrolyze under acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Substituent variation : Systematic replacement of the cyclopropyl group with bulkier substituents (e.g., tert-butyl) can assess steric effects on binding .
  • Bioisosteric replacements : Swapping the indolin-1-yl group with isoindolin-1-yl or benzimidazol-2-yl may enhance affinity for kinase targets .
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd) .

Q. What experimental designs address contradictions in reported biological activity data?

  • Replication under controlled conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to differentiate true activity from noise. For example, p-values <0.01 in dose-response curves confirm significance .
  • Orthogonal assays : Validate cytotoxicity (via MTT assay) alongside target-specific activity to rule off-target effects .

Q. How can computational modeling predict metabolic pathways of this compound?

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., cyclopropane ring cleavage) .
  • Docking studies : Simulate interactions with CYP3A4 or CYP2D6 to predict metabolite formation .
  • Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Prodrug approach : Introduce phosphate esters at the pyridazinone oxygen, which hydrolyze in vivo .
  • Co-solvent systems : Use cyclodextrin-based formulations or PEGylation to enhance solubility .
  • Salt formation : React with HCl or sodium citrate to generate water-soluble salts .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize Pd catalyst loading (1–5 mol%)
Data reproducibility issuesStandardize assay temperature/pH
Poor solubility in assaysUse DMSO/PBS (10:90) with 0.1% Tween-80
Metabolite identificationCombine HRMS with molecular networking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.